molecular formula C14H23N3O6 B124947 (S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid CAS No. 147837-52-3

(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid

Cat. No. B124947
M. Wt: 329.35 g/mol
InChI Key: BGFYQRSQECIBIB-PEXQALLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Amides, like the ones present in this molecule, can participate in various chemical reactions. For example, they can undergo hydrolysis in acidic or basic conditions to form carboxylic acids and amines. They can also participate in the Hoffman rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amides generally have high boiling points due to strong dipole-dipole interactions and hydrogen bonding. They are usually soluble in polar solvents .

Scientific Research Applications

  • Chemical Analysis and Isolation : In research focused on the marine fungus Trichoderma atroviride, new compounds related to (S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid were isolated. These compounds were identified and characterized through spectroscopic and chemical analysis methods (Sun et al., 2009).

  • Structural and Molecular Studies : A study of a structurally similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involved detailed analysis through IR, NMR, X-ray diffraction studies, and density functional theory methods. This research contributed to understanding the molecular structure and chemical properties of related compounds (Raju et al., 2015).

  • Peptidomimetic Drug Research : The compound has relevance in peptidomimetic drug research, particularly in the study of bortezomib, a drug used for treating multiple myeloma. Research examined the stability and degradation of bortezomib under clinical conditions, contributing to the understanding of drug stability and efficacy (Bolognese et al., 2009).

  • Antifungal Peptide Study : The compound has been included in the study of new antifungal tripeptides. Computational peptidology and conceptual density functional theory were applied to calculate molecular properties and predict bioactivity scores, aiding in the drug design process (Flores-Holguín et al., 2019).

  • Antitumor Activity Research : In the context of cancer research, analogs of the compound have been synthesized and evaluated for their antitumor activity. This research contributes to the development of new therapeutic agents for cancer treatment (El-Messery et al., 2012).

Safety And Hazards

The safety and hazards of a specific compound depend on its reactivity and biological activity. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and harm .

Future Directions

The study of new organic compounds like this one is crucial in fields like medicinal chemistry, where they can lead to the development of new drugs. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t8-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFYQRSQECIBIB-PEXQALLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349321
Record name Ac-VAD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid

CAS RN

147837-52-3
Record name Ac-VAD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Reactant of Route 2
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Reactant of Route 3
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Reactant of Route 4
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Reactant of Route 5
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid

Citations

For This Compound
1
Citations
M Bresinsky, JM Strasser, A Hubmann… - Archiv der …, 2022 - Wiley Online Library
Since the discovery of the caspase‐2 (Casp2)‐mediated ∆tau314 cleavage product and its associated impact on tauopathies such as Alzheimer's disease, the design of selective Casp2 …
Number of citations: 2 onlinelibrary.wiley.com

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